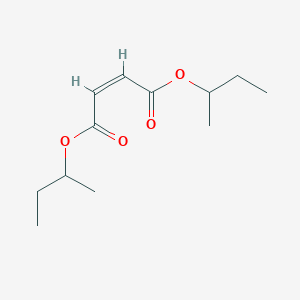
Oxígeno-17
Descripción general
Descripción
(Normalized with respect to hydrogen)
Oxygen-17 atom is the stable isotope of oxygen with relative atomic mass 16.999131. The least abundant (0.038 atom percent) isotope of naturally occurring oxygen.
Aplicaciones Científicas De Investigación
Imágenes por resonancia magnética (IRM)
El Oxígeno-17 se está utilizando para aplicaciones de diagnóstico e investigación médica para crear una nueva generación de imágenes de resonancia magnética nuclear (RMN) . Esta tecnología mejora la calidad de la información sobre el tejido vivo, lo que puede mejorar la práctica de la medicina en diversos campos .
Neurología
La resonancia magnética (IRM) dinámica del this compound es un método de imagen que permite una evaluación directa y no invasiva del metabolismo cerebral del oxígeno . Este método se ha aplicado en un paciente con accidente cerebrovascular subagudo temprano, demostrando la viabilidad técnica de la IRM 17O para futuras investigaciones en enfermedades neurovasculares .
Cardiología
La tecnología RMN del this compound también se está utilizando para mejorar la práctica de la medicina en el campo de la cardiología . Las propiedades magnéticas del this compound proporcionan una calidad mejorada de información sobre el tejido vivo, lo que puede ser crucial para diagnosticar y tratar afecciones cardíacas .
Estudios hidrológicos
Los isótopos triples del oxígeno (16O, 17O y 18O) son muy útiles en estudios hidrológicos y climatológicos debido a su sensibilidad a las condiciones ambientales . Las aplicaciones potenciales del 17O en estudios hidrológicos se han explorado en varios trabajos de investigación .
Estudios climatológicos
Los isótopos del this compound proporcionan información sobre las condiciones atmosféricas en la fuente de humedad y las fraccionaciones isotópicas durante los procesos de transporte y deposición . Se han utilizado para detectar cambios en la fuente de humedad, la mezcla de diferentes vapores de agua, la pérdida por evaporación en regiones secas, la re-evaporación de las gotas de lluvia durante la precipitación cálida y las tormentas convectivas en aguas de latitudes bajas y medias
Mecanismo De Acción
Target of Action
Oxygen-17 (17O) is a low-abundance, natural, stable isotope of oxygen . As the only stable isotope of oxygen possessing a nuclear spin (+5/2), it enables NMR studies of oxidative metabolic pathways through compounds containing 17O . The primary targets of Oxygen-17 are therefore the biochemical pathways that it can help illuminate.
Mode of Action
The mode of action of Oxygen-17 is primarily observational. It does not interact with its targets in the same way a drug might. Instead, it provides a means to study and understand the complex biochemical pathways in the body. For instance, it can be used in NMR studies of oxidative metabolic pathways .
Biochemical Pathways
Oxygen-17 is particularly useful in studying oxidative metabolic pathways. It enables NMR studies of these pathways through compounds containing 17O, such as water (H2^17O) produced by oxidative phosphorylation in mitochondria . This allows for a deeper understanding of these pathways and their role in various biological processes.
Action Environment
The efficacy and stability of Oxygen-17 as a tool for NMR studies are influenced by various factors. These include the concentration of the isotope, the specific biochemical pathway being studied, and the techniques used to analyze the data. Environmental factors, such as temperature and pH, could potentially impact the stability of Oxygen-17, but these effects are generally minimal due to the isotope’s stability .
Direcciones Futuras
Recent developments in biomolecular Oxygen-17 NMR spectroscopy have revolutionized this methodology to be optimally poised as a unique and widely applicable tool for determining protein structure and dynamics . This technique can directly report the physicochemical properties of oxygen atoms in proteins or related biomolecules .
Análisis Bioquímico
Biochemical Properties
Oxygen-17 plays a significant role in various biochemical reactions. It is involved in the regulation of various biochemical transformations such as carboxylation, hydroxylation, peroxidation, or modulation of signal transduction pathways . Oxygen-17 interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, Oxygen-17 is a component of hydrogen bonds, making it excellent for studying three-dimensional structures such as protein folding .
Cellular Effects
The effects of Oxygen-17 on various types of cells and cellular processes are profound. Oxygen-17 influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, Oxygen-17 is essential for cellular respiration in all aerobic organisms . It is involved in mitochondrial oxidative phosphorylation, a necessary pathway for metabolism of oxygen to produce energy-rich adenosine tri-phosphate (ATP), providing energy for biosynthesis, cellular transport, and mechanical work .
Molecular Mechanism
Oxygen-17 exerts its effects at the molecular level through various mechanisms. It participates in the oxidation of nutrients, enabling efficient energy production . For instance, oxygen is required for aerobic respiration, in which a single molecule of glucose is metabolised to produce approximately 30 molecules of ATP . Oxygen-17 also plays a role in the formation of reactive oxygen species (ROS), which are involved in oxidative damage of DNA, proteins, and membrane lipids .
Temporal Effects in Laboratory Settings
The effects of Oxygen-17 over time in laboratory settings have been studied extensively. Oxygen-17 has been used in dynamic oxygen-17 MRI at 7 Tesla during neuronal stimulation in the human brain . It has also been used in studies investigating the oxygen supply capacity in animals, evolving to meet maximum demand at the organismal level .
Dosage Effects in Animal Models
The effects of Oxygen-17 vary with different dosages in animal models. For instance, hyperoxia, a condition of excess oxygen in tissues, has been studied in animal models. It has been found that arterial hyperoxia may induce vasoconstriction and reduce cardiac output, which is particularly undesirable in patients who already have compromised perfusion of vital organs .
Metabolic Pathways
Oxygen-17 is involved in several metabolic pathways. It is a crucial component in the process of cellular respiration, which includes stages such as glycolysis, pyruvate oxidation, the citric acid or Krebs cycle, and oxidative phosphorylation . Oxygen-17 is also a part of the oxygen cascade, a multistep process involving the coordinated functioning of the respiratory and cardiovascular systems .
Transport and Distribution
Oxygen-17 is transported and distributed within cells and tissues through various mechanisms. It is transported from the atmosphere to the cells by a multistep process involving the coordinated functioning of the respiratory and cardiovascular systems . This process includes alveolar ventilation, diffusion from air to blood, binding to hemoglobin, convective transport to the tissues, dissociation from hemoglobin in the systemic microvasculature, and finally diffusion from blood to the mitochondria .
Subcellular Localization
The subcellular localization of Oxygen-17 and its effects on activity or function are of significant interest. Oxygen-17 is predominantly localized on the plasma membrane and regulates ROS production in defence signalling . It is also involved in the production of metabolically produced H2-17O water by oxidative phosphorylation in mitochondria .
Propiedades
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930542 | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13968-48-4 | |
| Record name | Oxygen, isotope of mass 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
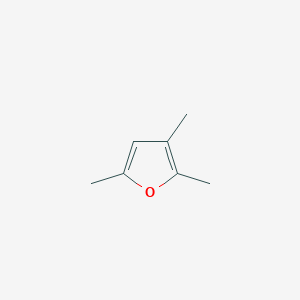
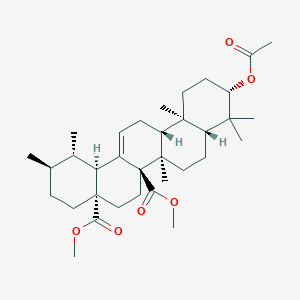
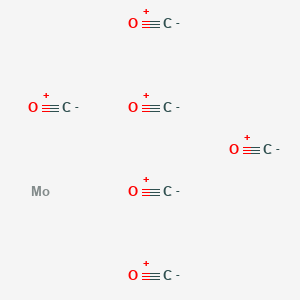

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
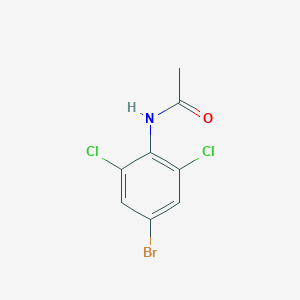
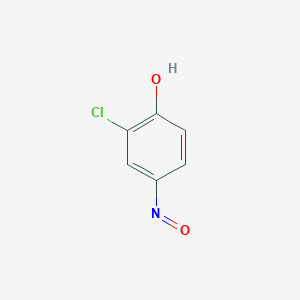
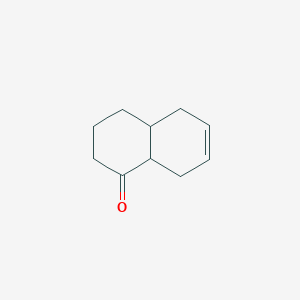

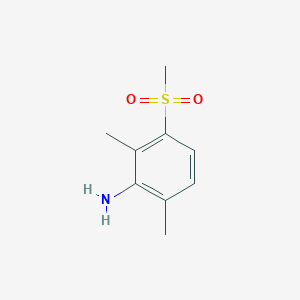

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
